molecular formula C36H43N5O8S B2656087 Fmoc-Arg(Pbf)-Gly-OH CAS No. 660846-80-0

Fmoc-Arg(Pbf)-Gly-OH

Cat. No.: B2656087
CAS No.: 660846-80-0
M. Wt: 705.83
InChI Key: UQWAYVRPZYYLAX-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Arg(Pbf)-Gly-OH is a compound used in solid-phase peptide synthesis. It consists of three components: Fmoc (9-fluorenylmethyloxycarbonyl), Arg (arginine) with a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group, and Gly (glycine). This compound is particularly useful in peptide synthesis due to its ability to protect the amino and guanidine groups of arginine, preventing unwanted side reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Arg(Pbf)-Gly-OH involves several steps:

    Esterification of Arginine: The carboxyl group of arginine is esterified.

    Introduction of Boc Group: The amino group of arginine is protected with a Boc (tert-butyloxycarbonyl) group.

    Introduction of Pbf Group: The guanidine group of arginine is protected with a Pbf group.

    Removal of Boc Group: The Boc group is removed to expose the amino group.

    Introduction of Fmoc Group: The amino group is protected with an Fmoc group.

    Coupling with Glycine: The protected arginine is coupled with glycine to form this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized to reduce costs and improve yield. The use of efficient solvents and reaction conditions, such as maintaining specific temperatures and using minimal excess reagents, is crucial. For example, the use of N-butylpyrrolidinone (NBP) as a solvent at 45°C has been shown to improve the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Arg(Pbf)-Gly-OH undergoes several types of reactions:

    Deprotection: Removal of the Fmoc group using a mild base, such as piperidine.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC (diisopropylcarbodiimide) and OxymaPure.

    Cleavage: Removal of the Pbf group using trifluoroacetic acid (TFA).

Common Reagents and Conditions

Major Products Formed

    Deprotected Arginine: After removal of the Fmoc and Pbf groups.

    Peptide Chains: Formed by coupling this compound with other amino acids.

Scientific Research Applications

Chemistry

Fmoc-Arg(Pbf)-Gly-OH is widely used in the synthesis of peptides, which are essential for studying protein structure and function. It allows for the incorporation of arginine residues in peptides without unwanted side reactions.

Biology

In biological research, peptides synthesized using this compound are used to study cell signaling pathways, enzyme-substrate interactions, and protein-protein interactions.

Medicine

Peptides synthesized with this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in solid-phase peptide synthesis allows for the efficient and high-yield production of complex peptides .

Mechanism of Action

The mechanism of action of Fmoc-Arg(Pbf)-Gly-OH in peptide synthesis involves the protection of reactive groups on arginine. The Fmoc group protects the amino group, while the Pbf group protects the guanidine group. This prevents unwanted side reactions during peptide bond formation. The protected arginine can then be incorporated into a growing peptide chain, and the protecting groups can be removed under specific conditions to yield the final peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its combination of protecting groups and the presence of glycine. The Pbf group provides robust protection for the guanidine group, minimizing side reactions. The inclusion of glycine allows for the synthesis of peptides with specific sequences and properties.

Properties

IUPAC Name

2-[[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43N5O8S/c1-20-21(2)32(22(3)27-17-36(4,5)49-31(20)27)50(46,47)41-34(37)38-16-10-15-29(33(44)39-18-30(42)43)40-35(45)48-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,39,44)(H,40,45)(H,42,43)(H3,37,38,41)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWAYVRPZYYLAX-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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